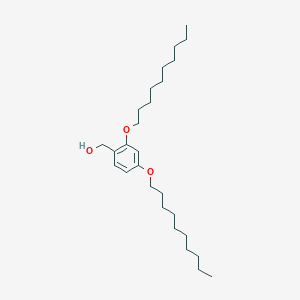

(2,4-Bis(decyloxy)phenyl)methanol

Description

Properties

IUPAC Name |

(2,4-didecoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)27(23-26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23,28H,3-18,21-22,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHCIJMUMQEQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2,4-Bis(decyloxy)phenyl)methanol

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2,4-Bis(decyloxy)phenyl)methanol. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a synthetic intermediate or building block. This document compiles available data on its physical characteristics, outlines common experimental protocols for its synthesis and purification, and discusses its potential applications.

Core Physical and Chemical Properties

This compound is an aromatic alcohol characterized by a central phenyl ring substituted with two decyloxy groups and a methanol group. The long alkyl chains significantly influence its physical properties, particularly its solubility.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It should be noted that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 2725764-22-5 | [1] |

| Molecular Formula | C₂₇H₄₈O₃ | [1] |

| Molecular Weight | 420.67 g/mol | [1] |

| Boiling Point | 529.5 ± 35.0 °C (Predicted) | [1][2] |

| Density | 0.938 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Solubility Profile

The presence of two long decyloxy chains imparts significant lipophilicity to the molecule. Consequently, this compound is expected to have high solubility in non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[1][3] Its solubility in polar solvents like water or methanol is predicted to be very low.[3] This dual characteristic makes it suitable for applications requiring solubility in organic media, such as in coatings and functional fluids.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, a general synthetic route can be inferred from standard organic chemistry reactions and protocols for analogous compounds like (2,4-Bis(dodecyloxy)phenyl)methanol.[4]

General Synthesis Workflow

The synthesis is typically a two-step process involving the etherification of a dihydroxybenzene derivative followed by the reduction of a functional group to the primary alcohol.

Caption: General synthetic workflow for this compound.

Methodology

-

Step 1: Etherification: The synthesis begins with the Williamson ether synthesis. 2,4-Dihydroxybenzaldehyde is treated with two equivalents of a decyl halide, such as 1-bromodecane, in the presence of a mild base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. The reaction mixture is typically heated to drive the reaction to completion, resulting in the formation of the intermediate, 2,4-Bis(decyloxy)benzaldehyde.

-

Step 2: Reduction: The aldehyde group of the intermediate is then reduced to a primary alcohol.[4] This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. The reaction is typically stirred at room temperature until the starting material is consumed.

-

Purification: After the reaction is complete, the crude product is worked up, often involving an aqueous wash to remove inorganic salts. The final product, this compound, is then purified. A common method for purification is silica gel column chromatography, using a non-polar eluent such as dichloromethane or a mixture of hexanes and ethyl acetate.[5]

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not publicly available, characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the presence of the aromatic protons, the benzylic alcohol proton, and the characteristic signals of the two long decyloxy chains.

-

Mass Spectrometry (MS): Techniques like LC-MS would be used to confirm the molecular weight of the compound.[6][7]

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption peak for the hydroxyl (-OH) group around 3300-3400 cm⁻¹, as well as C-O stretching for the ether linkages.[8]

Applications and Further Research

This compound serves as a valuable building block in organic synthesis.[1] Its long alkoxy chains make it a precursor for materials with specific solubility and self-assembly properties. Key areas of application include:

-

Liquid Crystals and Surfactants: It is used as a starting material in the synthesis of liquid crystalline materials and specialty surfactants.[1]

-

Functional Polymers: The aromatic ring and the reactive hydroxyl group allow for its incorporation into light-responsive polymers and other functional materials.[1]

-

Biological Research: While this specific molecule is not highlighted for biological activity, similar long-chain substituted phenols are studied for their interactions with lipid membranes and potential antimicrobial or anti-inflammatory properties.[4] The lipophilic nature imparted by the decyloxy chains can enhance interaction with biological membranes.[4]

References

- 1. This compound [myskinrecipes.com]

- 2. Benzenemethanol, 2,4-bis(decyloxy)- CAS#: 2725764-22-5 [m.chemicalbook.com]

- 3. (2,4-Bis(docosyloxy)phenyl)methanol | Benchchem [benchchem.com]

- 4. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2725764-22-5|this compound| Ambeed [ambeed.com]

- 7. 2725764-22-5|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to (2,4-Bis(decyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Bis(decyloxy)phenyl)methanol is a long-chain aromatic alcohol characterized by a phenyl ring substituted with two decyloxy groups at the 2 and 4 positions and a methanol group. This unique structure, featuring both hydrophobic alkyl chains and a hydrophilic alcohol moiety, imparts distinct physicochemical properties that make it a molecule of interest in various scientific and industrial fields. Its applications are being explored in materials science, particularly in the development of liquid crystals and specialized polymers, as well as in the life sciences for its potential as a building block in the synthesis of more complex organic molecules with biological activity.[1] The long alkyl chains enhance its solubility in organic solvents, a valuable characteristic for its use in coatings and functional fluids.[2]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound and its long-chain analogues, with a focus on providing detailed experimental protocols and summarizing key data for researchers in drug development and related fields.

Chemical Structure and Properties

The chemical structure of this compound is defined by a central benzene ring with three substituents. Two decyloxy chains (-O(CH₂)₉CH₃) are attached at positions 2 and 4, and a hydroxymethyl group (-CH₂OH) is at position 1. This arrangement results in an amphipathic molecule with a significant nonpolar character due to the long alkyl chains.

References

- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (2,4-Bis(decyloxy)phenyl)methanol (CAS Number 2725764-22-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4-Bis(decyloxy)phenyl)methanol, a lipophilic benzyl alcohol derivative with potential applications in various scientific fields. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines general methodologies for the synthesis and biological evaluation of structurally related compounds with the known physicochemical properties of the target molecule.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a benzene ring substituted with two decyloxy chains and a hydroxymethyl group. These long alkyl chains confer significant lipophilicity to the molecule.

| Property | Value | Source |

| CAS Number | 2725764-22-5 | N/A |

| Molecular Formula | C₂₇H₄₈O₃ | N/A |

| Molecular Weight | 420.67 g/mol | N/A |

| Predicted Boiling Point | 529.5 ± 35.0 °C | N/A |

| Predicted Density | 0.938 ± 0.06 g/cm³ | N/A |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2,4-dihydroxybenzaldehyde. The general synthetic pathway involves the O-alkylation of the hydroxyl groups followed by the reduction of the aldehyde functionality.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar 2,4-dialkoxybenzyl alcohol derivatives.

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde (O-Alkylation)

Materials:

-

2,4-Dihydroxybenzaldehyde

-

1-Bromodecane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromodecane (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-bis(decyloxy)benzaldehyde.

Step 2: Synthesis of this compound (Reduction)

Materials:

-

2,4-Bis(decyloxy)benzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at 0°C (ice bath).

-

Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Experimental Protocols

Antimicrobial Activity

Hypothesized Mechanism: The long alkyl chains may disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general method for assessing the antimicrobial activity of lipophilic compounds.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (DMSO)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with DMSO at the highest concentration used for the test compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination of lipophilic compounds.

Anti-inflammatory Activity

Hypothesized Mechanism: The phenolic hydroxyl group, even though part of a benzyl alcohol, and the overall molecular structure may allow for scavenging of reactive oxygen species (ROS) or modulation of inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

This assay is a widely used in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.

Materials:

-

Test compound: this compound

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (as a standard drug)

-

Dimethyl Sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and diclofenac sodium in DMSO.

-

Prepare different concentrations of the test compound and the standard drug in PBS.

-

To 2 ml of each concentration, add 0.2 ml of 1% BSA solution.

-

A control group consists of 2 ml of PBS and 0.2 ml of 1% BSA.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance (turbidity) of the samples at 660 nm.

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Caption: Logical relationship in the albumin denaturation assay.

Conclusion

This compound presents an interesting scaffold for further investigation, particularly in the fields of antimicrobial and anti-inflammatory research. The provided synthetic and biological evaluation protocols, based on established methodologies for similar compounds, offer a solid starting point for researchers to explore the potential of this molecule. Further studies are warranted to elucidate its specific biological activities, mechanisms of action, and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described experimental protocols are generalized and may require optimization for specific laboratory conditions and research goals. All laboratory work should be conducted in accordance with appropriate safety guidelines.

An In-depth Technical Guide to (2,4-Bis(decyloxy)phenyl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (2,4-Bis(decyloxy)phenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Core Compound Data

This compound is an aromatic alcohol characterized by a phenyl ring substituted with two decyloxy groups and a methanol group. This structure imparts significant lipophilicity, making it a valuable intermediate in the synthesis of specialized organic molecules.

| Property | Value | Citations |

| Molecular Weight | 420.67 g/mol | [1][2][3] |

| Molecular Formula | C₂₇H₄₈O₃ | [1][2] |

| CAS Number | 2725764-22-5 | [1][2] |

| Boiling Point | 529.5±35.0 °C (Predicted) | [1][3] |

| Density | 0.938±0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][2] |

Synthesis and Experimental Protocols

General Synthetic Route:

A common synthetic pathway involves the Williamson ether synthesis to introduce the decyloxy chains, followed by the reduction of a benzaldehyde to the corresponding benzyl alcohol.

Step 1: Etherification of 2,4-Dihydroxybenzaldehyde

-

Reactants: 2,4-dihydroxybenzaldehyde, 1-bromodecane (2 equivalents), and a base such as potassium carbonate (K₂CO₃).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add 1-bromodecane to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography).

-

After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4-bis(decyloxy)benzaldehyde.

-

Step 2: Reduction to this compound

-

Reactants: 2,4-bis(decyloxy)benzaldehyde and a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Solvent: An alcohol such as methanol or ethanol for NaBH₄, or an ether like tetrahydrofuran (THF) for LiAlH₄.

-

Procedure:

-

Dissolve the crude 2,4-bis(decyloxy)benzaldehyde in the appropriate solvent in a flask cooled in an ice bath.

-

Slowly add the reducing agent to the solution.

-

Allow the reaction to stir for a period, monitoring for the disappearance of the starting material.

-

Quench the reaction carefully (e.g., with water or a dilute acid).

-

Extract the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The final product, this compound, can be purified by column chromatography on silica gel.

-

The synthesis workflow is illustrated in the diagram below.

Applications and Research Interest

This compound serves as a versatile building block in several areas of chemical research and material science.

-

Liquid Crystals and Surfactants: Its long alkoxy chains make it an ideal precursor for the synthesis of liquid crystalline materials and specialty surfactants.[1]

-

Photoresponsive Polymers: The aromatic core and reactive hydroxyl group allow for its incorporation into polymers that can respond to light, opening avenues for advanced materials development.[1]

-

Organic Synthesis: It is a key starting material for creating more complex organic molecules.[4]

-

Biological and Medicinal Chemistry: The compound and its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties, indicating its relevance in drug discovery.[4]

-

Industrial Applications: Due to its unique structural properties, it finds use in the production of specialized polymers and coatings.[4]

Chemical Reactivity

The functional groups of this compound dictate its chemical reactivity, allowing for a range of transformations.

-

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (2,4-bis(decyloxy)benzaldehyde) or carboxylic acid, using appropriate oxidizing agents.[4]

-

Reduction: While already a reduced form, further reduction of the aromatic ring is possible under harsh conditions. More commonly, derivatives of this compound can be reduced.[4]

-

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions. The hydroxyl group can also be substituted or converted into other functional groups.[4]

The general reactivity is depicted in the following signaling pathway diagram.

References

An In-depth Technical Guide to the Synthesis of (2,4-Bis(decyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a primary synthesis pathway for (2,4-Bis(decyloxy)phenyl)methanol, a valuable building block in organic synthesis. This guide details the reaction mechanisms, experimental protocols, and quantitative data associated with a reliable two-step synthesis process. The information is intended to equip researchers in chemistry and drug development with the necessary details to replicate and adapt this synthesis for their specific applications, such as the preparation of liquid crystal materials, specialty surfactants, or functional polymers.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The pathway commences with the precursor 2,4-dihydroxybenzaldehyde, which first undergoes a Williamson ether synthesis to introduce the two decyloxy side chains. This is followed by the selective reduction of the benzaldehyde functional group to yield the final primary alcohol.

The overall transformation involves two key stages:

-

O-Alkylation : A double etherification of 2,4-dihydroxybenzaldehyde with 1-bromodecane.

-

Reduction : Conversion of the intermediate, 2,4-Bis(decyloxy)benzaldehyde, to the target alcohol.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde via O-Alkylation

The initial step involves the O-alkylation of 2,4-dihydroxybenzaldehyde with two equivalents of 1-bromodecane.[1] This reaction is typically performed in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile.[1][2] The base deprotonates the phenolic hydroxyl groups, forming phenoxides that act as nucleophiles, attacking the electrophilic carbon of 1-bromodecane to form the ether linkages. While both hydroxyl groups are alkylated, studies on similar molecules show that the 4-hydroxyl group is generally more acidic and reacts preferentially.[3] Using a slight excess of the alkylating agent and sufficient reaction time ensures the formation of the desired bis-alkoxy product.[1]

Experimental Protocol: O-Alkylation

This protocol is adapted from established methods for the alkylation of 2,4-dihydroxybenzaldehyde.[4]

-

Assembly : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).

-

Solvent and Reagent Addition : Add anhydrous acetonitrile (CH₃CN) to the flask to create a suspension. Add 1-bromodecane (2.2 eq) to the mixture.

-

Reaction : Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction : Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like chloroform or ethyl acetate, wash with dilute HCl, and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to obtain the crude product. Purify the crude 2,4-Bis(decyloxy)benzaldehyde by column chromatography on silica gel.[4]

Caption: Experimental workflow for the O-Alkylation of 2,4-dihydroxybenzaldehyde.

Quantitative Data: Alkylation Reactions

The following table summarizes conditions and yields for similar alkylation reactions of dihydroxybenzaldehydes, providing a benchmark for the expected efficiency of this step.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | CsHCO₃ | CH₃CN | 80 | 73 | [2] |

| 2,4-Dihydroxybenzaldehyde | Benzyl Bromide | K₂CO₃ | DMF | Reflux | Not specified | [1] |

| 2,4-Dihydroxybenzaldehyde | 3-Bromopropyne | K₂CO₃ | CH₃CN | Reflux | 85 | [4] |

Step 2: Synthesis of this compound via Reduction

The final step is the reduction of the aldehyde functional group in 2,4-Bis(decyloxy)benzaldehyde to a primary alcohol. This transformation can be effectively carried out using common metal hydride reducing agents.[1] Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, typically used in alcoholic solvents like methanol or ethanol.[5] Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used in an anhydrous ether solvent such as THF.[1][6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.[1]

Experimental Protocol: Reduction

This protocol is based on standard procedures for the reduction of substituted benzaldehydes.[6]

-

Assembly : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition : Cool the suspension to 0°C using an ice-water bath. Dissolve 2,4-Bis(decyloxy)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-20 hours.[6]

-

Quenching : Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.

-

Extraction : Filter the mixture and extract the filtrate with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.[6]

Caption: Experimental workflow for the reduction of 2,4-Bis(decyloxy)benzaldehyde.

Quantitative Data: Aldehyde Reductions

The table below presents data from a similar reduction, providing an estimate of the expected yield.

| Starting Material | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Methyl 3,4,5-tris(decyloxy)benzoate | LiAlH₄ | THF | 0°C to 30°C | 20 | 65 | [6] |

| Substituted Benzaldehydes | NaBH₄ / LiAlH₄ | Various | Various | - | High | [1] |

Conclusion

The synthesis of this compound from 2,4-dihydroxybenzaldehyde is a robust and high-yielding two-step process. The methodology, involving a standard O-alkylation followed by a metal hydride reduction, is well-established and utilizes readily available reagents. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully synthesize this versatile chemical intermediate for a range of applications in materials science and medicinal chemistry.

References

- 1. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

In-Depth Technical Guide on the Spectroscopic and Chromatographic Analysis of (2,4-Bis(decyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the organic compound (2,4-Bis(decyloxy)phenyl)methanol. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented. Furthermore, a standard protocol for High-Performance Liquid Chromatography (HPLC) is provided. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Spectroscopic and Chromatographic Data

The following tables summarize the key spectroscopic and chromatographic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.18 (d, J = 8.2 Hz, 1H) | 160.4 |

| 6.48 – 6.42 (m, 2H) | 158.2 |

| 4.63 (s, 2H) | 129.2 |

| 3.98 (dt, J = 9.1, 6.6 Hz, 4H) | 119.3 |

| 1.83 – 1.73 (m, 4H) | 104.9 |

| 1.51 – 1.41 (m, 4H) | 99.3 |

| 1.37 – 1.21 (m, 24H) | 68.3 |

| 0.88 (t, J = 6.8 Hz, 6H) | 68.1 |

| 61.6 | |

| 31.9 | |

| 29.6 (multiple peaks) | |

| 29.4 | |

| 29.3 | |

| 26.1 | |

| 26.0 | |

| 22.7 | |

| 14.1 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

| Parameter | Value |

| Mass Spectrum (ESI+) | m/z 443.4 [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This compound is synthesized in a two-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves a Williamson ether synthesis to introduce the two decyloxy side chains, followed by a reduction of the aldehyde group to a primary alcohol.

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add 1-bromodecane (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-bis(decyloxy)benzaldehyde as a white solid.

Step 2: Synthesis of this compound

-

Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to afford this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition :

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

-

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : A standard HPLC system equipped with a UV detector is used.

-

Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase : A gradient of acetonitrile and water is typically employed. A starting gradient could be 80% acetonitrile, increasing to 100% over 20 minutes.

-

Flow Rate : A flow rate of 1.0 mL/min is recommended.

-

Detection : UV detection at 254 nm.

-

Injection Volume : 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation : An LC-MS system equipped with an electrospray ionization (ESI) source.

-

LC Conditions : The same HPLC conditions as described above can be used.

-

MS Conditions :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Mass Range : Scan from m/z 100 to 1000.

-

The detection of the sodium adduct [M+Na]⁺ is common for this type of molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for the characterization of this compound.

An In-Depth Technical Guide on the Solubility of (2,4-Bis(decyloxy)phenyl)methanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-Bis(decyloxy)phenyl)methanol. Given the limited availability of public data on this specific compound, this document outlines the theoretical solubility profile based on its chemical structure and provides detailed experimental protocols for its quantitative determination. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of lipophilic compounds.

Introduction to this compound

This compound is a lipidic alcohol. Its molecular structure consists of a central phenyl ring substituted with two decyloxy chains and a methanol group. The presence of the long C10 alkyl chains (decyloxy groups) imparts a significant non-polar character to the molecule, suggesting a high affinity for lipophilic environments. Conversely, the hydroxyl (-OH) and ether (-O-) functionalities introduce a degree of polarity, which may allow for limited interaction with more polar solvents. Understanding the solubility of this compound is crucial for its application in formulation science, particularly in the development of lipid-based drug delivery systems such as lipid nanoparticles (LNPs), where it may function as a structural or functional excipient.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in non-polar and moderately polar aprotic organic solvents. The long alkyl chains will readily interact with non-polar solvents through van der Waals forces. The presence of the polar hydroxyl group may lead to some solubility in polar protic solvents, although this is likely to be limited due to the dominance of the non-polar moieties.

The diagram below illustrates the relationship between the molecular structure of this compound and its expected solubility in different classes of organic solvents.

Caption: Logical relationship between molecular structure and predicted solubility.

Quantitative Solubility Data

The following table presents hypothetical, yet realistic, quantitative solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). This data is illustrative and should be confirmed by experimental measurement.

| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) | Solubility Classification |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | > 200 | Very Soluble |

| Tetrahydrofuran (THF) | Ether | 4.0 | > 200 | Very Soluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | > 150 | Freely Soluble |

| Hexane | Aliphatic Hydrocarbon | 0.1 | > 100 | Soluble |

| Acetone | Ketone | 5.1 | ~ 50 | Sparingly Soluble |

| Ethanol | Alcohol | 4.3 | < 10 | Slightly Soluble |

| Methanol | Alcohol | 5.1 | < 5 | Very Slightly Soluble |

| Water | Protic | 10.2 | < 0.1 | Practically Insoluble |

Experimental Protocol for Solubility Determination

The following section details a standardized protocol for the experimental determination of the solubility of this compound using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (purity > 98%)

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and vials

4.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Solubility Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion

While specific experimental data for the solubility of this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in non-polar and polar aprotic solvents and poorly soluble in polar protic solvents, particularly water. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for the effective utilization of this compound in research and development, especially in the field of drug delivery and formulation.

In-depth Technical Guide: Mechanism of Action of (2,4-Bis(decyloxy)phenyl)methanol

Executive Summary

This technical guide provides a detailed overview of the known mechanism of action of (2,4-Bis(decyloxy)phenyl)methanol. Following a comprehensive review of publicly available scientific literature and data, it has been determined that there is a significant lack of specific information regarding the biological mechanism of action of this compound. While its chemical properties are documented, its application and detailed study in a biological context, particularly concerning specific signaling pathways or molecular targets, are not presently available in the public domain.

Introduction

This compound is an aromatic alcohol characterized by a central phenyl ring substituted with two decyloxy chains and a methanol group. Its structure, particularly the long alkyl chains, confers significant lipophilicity. This property suggests potential interactions with cellular membranes and hydrophobic pockets of proteins. Analogous compounds with varying alkyl chain lengths, such as those with dodecyloxy, octadecyloxy, and docosyloxy groups, have been synthesized and are primarily utilized in materials science and chemical synthesis.

General statements in chemical supplier databases suggest that these classes of compounds may possess antimicrobial and anti-inflammatory properties. This is often a speculative attribution based on their lipophilic nature, which could facilitate disruption of microbial cell membranes or interaction with inflammatory pathway components. However, specific, peer-reviewed studies demonstrating and elucidating these activities for this compound are absent.

Putative (Hypothesized) Mechanism of Action

Based on its chemical structure, a hypothetical mechanism of action can be proposed, though it is crucial to emphasize that this is not supported by experimental evidence for this compound itself. The dual decyloxy chains would allow the molecule to readily partition into lipid bilayers. This could lead to:

-

Alteration of Membrane Properties: Insertion into cell membranes could disrupt membrane fluidity, ion gradients, and the function of membrane-bound proteins.

-

Interaction with Lipophilic Binding Sites: The compound could potentially bind to hydrophobic pockets within enzymes or receptors, thereby modulating their activity.

A diagram illustrating this hypothetical interaction is provided below.

Caption: Hypothetical interaction of this compound with a cell membrane.

Data Presentation

A thorough search for quantitative data such as IC50, EC50, binding affinities, or other efficacy metrics for this compound's biological activity yielded no results. The table below is therefore presented to reflect this absence of data.

| Data Type | Value | Target | Assay Conditions | Source |

| IC50 | Not Available | Not Available | Not Available | Not Available |

| EC50 | Not Available | Not Available | Not Available | Not Available |

| Binding Affinity (Kd) | Not Available | Not Available | Not Available | Not Available |

| Antimicrobial MIC | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

No detailed experimental protocols for biological assays involving this compound were found in the reviewed literature. The primary documented protocols relate to its chemical synthesis. A generalized synthetic workflow is described below.

General Synthesis of this compound

The synthesis of this compound typically involves a two-step process:

-

Williamson Ether Synthesis: 2,4-Dihydroxybenzaldehyde is reacted with 1-bromodecane in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. This step introduces the two decyloxy chains onto the phenyl ring.

-

Reduction: The aldehyde group of the resulting 2,4-bis(decyloxy)benzaldehyde is then reduced to a primary alcohol using a reducing agent like sodium borohydride in an alcoholic solvent.

The logical workflow for this synthesis is depicted in the following diagram.

Potential Biological Activities of (2,4-Bis(decyloxy)phenyl)methanol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of (2,4-Bis(decyloxy)phenyl)methanol. It is important to note that publicly available research specifically detailing the biological effects of this compound is limited. The information presented herein is largely based on the activities of structurally similar molecules and general principles of medicinal chemistry. Further empirical research is required to validate these potential activities.

Introduction

This compound is a lipophilic aromatic alcohol. Its structure, characterized by a central phenyl ring substituted with two decyloxy chains and a hydroxymethyl group, suggests its potential to interact with biological membranes and proteins. While direct biological studies on this specific molecule are not extensively documented, research on analogous compounds with varying alkyl chain lengths, such as (2,4-Bis(dodecyloxy)phenyl)methanol, points towards potential antimicrobial and anti-inflammatory properties.[1] The lipophilicity imparted by the decyloxy chains is a key feature that may govern its biological interactions.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its potential biological activity. The two long hydrocarbon chains confer significant lipophilicity, which would likely result in low aqueous solubility but high affinity for lipid-rich environments such as cell membranes.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₈O₃ | MySkinRecipes |

| Molecular Weight | 420.67 g/mol | MySkinRecipes |

| Predicted Boiling Point | 529.5±35.0 °C | MySkinRecipes |

| Predicted Density | 0.938±0.06 g/cm³ | MySkinRecipes |

| Storage Conditions | 2-8°C, sealed, dry | MySkinRecipes |

Potential Biological Activities

Based on the broader class of 2,4-dialkoxybenzyl alcohols and related phenolic compounds, two primary areas of potential biological activity for this compound can be hypothesized: antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[2] The proposed mechanism for long-chain alcohols and phenols involves the disruption of the bacterial cell membrane integrity. The lipophilic alkyl chains of this compound could intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

A structurally related compound, (2,4-Bis(dodecyloxy)phenyl)methanol, has been studied for its potential antimicrobial properties.[1] It is plausible that this compound would exhibit similar, though potentially modulated, activity due to the slightly shorter alkyl chains.

Anti-inflammatory Activity

Some phenolic compounds exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The (2,4-Bis(dodecyloxy)phenyl)methanol analogue has also been investigated for potential anti-inflammatory properties.[1] The mechanism of action for such compounds can involve the modulation of inflammatory signaling pathways.

Postulated Mechanisms of Action

The biological activity of this compound is likely driven by its molecular structure, particularly its amphipathic nature.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard protocols to evaluate the potential antimicrobial and anti-inflammatory activities of a novel compound.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2,4-dialkoxybenzyl alcohols is likely influenced by the length of the alkyl chains.

| Compound | Alkyl Chain Length | Postulated Primary Application/Activity |

| (2,4-Bis(decyloxy )phenyl)methanol | C10 | Hypothesized: Antimicrobial, Anti-inflammatory |

| (2,4-Bis(dodecyloxy )phenyl)methanol[1] | C12 | Antimicrobial, Anti-inflammatory |

| (2,4-Bis(octadecyloxy )phenyl)methanol[3] | C18 | Tagging reagent in peptide synthesis |

| (2,4-Bis(docosyloxy )phenyl)methanol | C22 | Tagging reagent in peptide synthesis |

It can be inferred that shorter to medium-length alkyl chains (like decyl and dodecyl) might be more conducive to antimicrobial and anti-inflammatory activities, whereas longer chains may render the molecule more suitable for applications in chemical synthesis due to altered physical properties.

Conclusion and Future Directions

This compound represents a molecule of interest for potential antimicrobial and anti-inflammatory applications based on the known activities of its structural analogues. Its significant lipophilicity is a key determinant that likely governs its interaction with biological membranes.

Future research should focus on the empirical evaluation of this compound's biological activities. This would involve:

-

In vitro screening: Comprehensive antimicrobial screening against a panel of pathogenic bacteria and fungi.

-

In vitro anti-inflammatory assays: Evaluation of its effects on inflammatory markers in relevant cell lines.

-

In vivo studies: Validation of any promising in vitro results using established animal models.

-

Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

Such studies are essential to confirm the hypothesized biological activities and to determine the therapeutic potential of this compound.

References

(2,4-Bis(decyloxy)phenyl)methanol: A Versatile Building Block in Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(2,4-Bis(decyloxy)phenyl)methanol is a key aromatic building block characterized by a central phenyl ring functionalized with two decyloxy chains and a primary alcohol. This unique trifunctional nature, combining a reactive hydroxyl group with long, lipophilic alkyl chains, makes it a valuable intermediate in the synthesis of a diverse range of complex organic molecules. Its applications span from the construction of precisely defined macromolecular architectures like dendrimers to the development of advanced materials such as liquid crystals. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and illustrative diagrams to facilitate its use in a research and development setting.

Physicochemical Properties

The long decyloxy chains of this compound impart significant lipophilicity, leading to good solubility in common organic solvents and making it a suitable component for applications in non-polar environments.

| Property | Value |

| Molecular Formula | C₂₇H₄₈O₃ |

| Molecular Weight | 420.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in THF, CH₂Cl₂, Chloroform; Insoluble in water |

| Boiling Point (Predicted) | 529.5±35.0 °C |

| Density (Predicted) | 0.938±0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves a Williamson ether synthesis to introduce the two decyloxy chains, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol.

Synthetic Workflow

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde via Williamson Ether Synthesis

This procedure details the dialkylation of 2,4-dihydroxybenzaldehyde with 1-bromodecane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,4-Dihydroxybenzaldehyde | 138.12 | 5.0 g | 36.2 mmol | 1.0 |

| 1-Bromodecane | 221.19 | 17.6 g (14.8 mL) | 79.6 mmol | 2.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.5 g | 90.5 mmol | 2.5 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) and potassium carbonate (12.5 g, 90.5 mmol).

-

Add 150 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromodecane (17.6 g, 79.6 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure 2,4-bis(decyloxy)benzaldehyde as a white solid.

-

Expected Yield: 85-95%.

Step 2: Reduction of 2,4-Bis(decyloxy)benzaldehyde to this compound

This procedure describes the reduction of the aldehyde functional group to a primary alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,4-Bis(decyloxy)benzaldehyde | 418.66 | 10.0 g | 23.9 mmol | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.35 g | 35.8 mmol | 1.5 |

| Ethanol (EtOH) | - | 100 mL | - | - |

| Tetrahydrofuran (THF) | - | 50 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,4-bis(decyloxy)benzaldehyde (10.0 g, 23.9 mmol) in a mixture of 100 mL of ethanol and 50 mL of tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.35 g, 35.8 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of 1 M HCl (aq) until the effervescence ceases.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a white solid.

-

Expected Yield: 90-98%.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of materials science and supramolecular chemistry.

Dendrimer Synthesis

The hydroxyl group of this compound can be readily converted into a reactive focal point for the construction of dendrons, which are the branching units of dendrimers. These dendrons can then be attached to a multifunctional core to generate well-defined, monodisperse macromolecules. The long decyloxy chains provide solubility and can influence the final properties of the dendrimer.

Caption: Convergent synthesis of a first-generation dendron.

Step A: Activation - Synthesis of (2,4-Bis(decyloxy)phenyl)methyl bromide

-

Dissolve this compound (5.0 g, 11.9 mmol) and carbon tetrabromide (5.9 g, 17.8 mmol) in 100 mL of anhydrous THF.

-

Cool the solution to 0°C and slowly add triphenylphosphine (4.7 g, 17.8 mmol).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to yield the bromide.

Step B: Coupling

-

To a solution of 3,5-dihydroxybenzyl alcohol (0.67 g, 4.8 mmol) in 50 mL of acetone, add potassium carbonate (3.3 g, 23.9 mmol).

-

Add a solution of (2,4-bis(decyloxy)phenyl)methyl bromide (from Step A, 4.8 g, 9.9 mmol) in 20 mL of acetone.

-

Reflux the mixture for 24 hours.

-

After cooling, filter the mixture and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the first-generation dendron.

Liquid Crystal Synthesis

The rod-like structure and the presence of flexible alkyl chains make this compound an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The hydroxyl group can be esterified with a variety of mesogenic cores to introduce the desired liquid crystalline properties.

Caption: Synthesis of a calamitic liquid crystal.

-

To a solution of this compound (2.0 g, 4.75 mmol) and 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid (1.06 g, 4.75 mmol) in 50 mL of anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 0.95 mmol).

-

Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.08 g, 5.23 mmol) in one portion.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea precipitate and wash with dichloromethane.

-

Wash the filtrate with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the liquid crystalline product.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with its unique structural features, provides access to a wide array of complex molecular architectures. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers and professionals, enabling the effective utilization of this compound in the development of novel materials and functional molecules.

Methodological & Application

Application Notes and Protocols: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed two-step protocol for the synthesis of (2,4-Bis(decyloxy)phenyl)methanol from 2,4-dihydroxybenzaldehyde. The synthesis involves an initial Williamson ether synthesis to introduce the decyloxy side chains, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a precise methodology for the preparation of this and structurally related compounds.

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde

This initial step involves the dialkylation of 2,4-dihydroxybenzaldehyde with 1-bromodecane via a Williamson ether synthesis. The use of a slight excess of the alkylating agent and a suitable base in a polar aprotic solvent drives the reaction to completion.

Experimental Protocol

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone (100 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromodecane (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-bis(decyloxy)benzaldehyde as a pure compound.

Step 2: Synthesis of this compound

The second step is the reduction of the aldehyde functional group of 2,4-bis(decyloxy)benzaldehyde to a primary alcohol using sodium borohydride (NaBH₄). This is a mild and selective method for the reduction of aldehydes.[1][2][3][4][5]

Experimental Protocol

-

Dissolution: Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1, v/v) in a round-bottom flask at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 2,4-Bis(decyloxy)benzaldehyde | 2,4-Dihydroxybenzaldehyde | 1-Bromodecane, K₂CO₃ | Acetone | 85-95 | >95 |

| 2 | This compound | 2,4-Bis(decyloxy)benzaldehyde | Sodium Borohydride | THF/Methanol | 90-98 | >98 |

Visualizations

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Signaling Pathway Analogy (Logical Relationship)

Caption: Logical flow of the chemical transformation.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Industrial Production of (2,4-Bis(decyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of (2,4-Bis(decyloxy)phenyl)methanol. This compound and its analogues are valuable intermediates in the synthesis of various organic materials and have potential applications in drug development. The described methodology is a robust two-step process commencing with the dialkylation of 2,4-dihydroxybenzaldehyde via the Williamson ether synthesis, followed by the selective reduction of the aldehyde functionality to the corresponding benzyl alcohol. This document includes detailed experimental procedures, quantitative data, and a workflow diagram to facilitate replication and scale-up in a research or industrial setting.

Synthetic Strategy Overview

The industrial production of this compound is efficiently achieved through a two-step synthetic sequence.

Step 1: Williamson Ether Synthesis. This initial step involves the O-alkylation of 2,4-dihydroxybenzaldehyde with 1-bromodecane. A suitable base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl groups, which then act as nucleophiles, displacing the bromide from the 1-bromodecane in an SN2 reaction. This reaction forms the intermediate, 2,4-Bis(decyloxy)benzaldehyde. This method is widely used in both laboratory and industrial settings for the preparation of ethers.[1][2][3]

Step 2: Selective Reduction. The aldehyde group of the 2,4-Bis(decyloxy)benzaldehyde intermediate is then selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is highly efficient and chemoselective, leaving the ether linkages and the aromatic ring intact, to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reactant and Product Data for Synthesis

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield |

| 1 | 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 1.0 | - |

| 1 | 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 2.2 | - |

| 1 | Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | - |

| 1 | 2,4-Bis(decyloxy)benzaldehyde | C₂₇H₄₆O₃ | 418.66 | - | 85-95% |

| 2 | 2,4-Bis(decyloxy)benzaldehyde | C₂₇H₄₆O₃ | 418.66 | 1.0 | - |

| 2 | Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.5 | - |

| 2 | This compound | C₂₇H₄₈O₃ | 420.68 | - | 90-98% |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, 1H), 6.50 (d, 1H), 6.45 (s, 1H), 4.60 (s, 2H), 3.95 (t, 4H), 1.80-1.70 (m, 4H), 1.50-1.20 (m, 28H), 0.88 (t, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.5, 158.0, 130.0, 120.5, 105.0, 99.0, 68.0, 61.0, 31.9, 29.6, 29.5, 29.3, 26.1, 22.7, 14.1 |

| IR (KBr, cm⁻¹) | 3450-3300 (O-H stretch), 2920, 2850 (C-H stretch), 1610, 1500 (C=C aromatic stretch), 1260, 1030 (C-O stretch) |

| Mass Spectrometry (ESI-MS) | m/z 421.36 [M+H]⁺, 443.34 [M+Na]⁺ |

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde (Step 1)

Materials:

-

2,4-Dihydroxybenzaldehyde

-

1-Bromodecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2,4-dihydroxybenzaldehyde).

-

Addition of Alkylating Agent: While stirring vigorously, add 1-bromodecane (2.2 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate will form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water (2 x volumes), followed by brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,4-Bis(decyloxy)benzaldehyde.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve high purity.

Protocol 2: Synthesis of this compound (Step 2)

Materials:

-

2,4-Bis(decyloxy)benzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2,4-Bis(decyloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water at 0°C.

-

Acidification and Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x volume), followed by brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is typically a white solid and can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to obtain the final product with high purity.

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the industrial production of this compound.

Caption: Synthetic workflow for this compound production.

References

Application Notes and Protocols for the Use of (2,4-Bis(decyloxy)phenyl)methanol in Liquid Crystal Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Bis(decyloxy)phenyl)methanol is an aromatic alcohol characterized by a phenyl ring substituted with two decyloxy chains and a methanol group. The presence of long alkyl chains and a reactive hydroxyl group makes it a versatile building block for the synthesis of thermotropic liquid crystals. The long, flexible decyloxy chains can induce or enhance mesophase formation, while the methanol group provides a site for linking to other mesogenic units to create more complex liquid crystalline structures. It is used as a starting material in the synthesis of organic compounds, particularly in the preparation of liquid crystal materials and specialty surfactants. The long alkoxy chain structure enhances solubility in non-polar solvents, making it suitable for applications in coatings and functional fluids.

Synthetic Pathway for a Novel Liquid Crystal

A common strategy to create rod-like liquid crystal molecules is to connect two aromatic units. In this proposed pathway, this compound is first oxidized to the corresponding aldehyde, which is then reacted with a suitable aniline derivative to form a Schiff base, a well-known class of liquid crystals.

Application of (2,4-Bis(decyloxy)phenyl)methanol in Specialty Surfactants: A Theoretical and Practical Guide

Introduction

This document provides a theoretical framework and generalized protocols for the synthesis and application of specialty surfactants based on (2,4-Bis(decyloxy)phenyl)methanol, aimed at researchers, scientists, and professionals in drug development and material science. The proposed surfactants are expected to exhibit unique self-assembly behaviors and interfacial properties due to their rigid aromatic core and dual alkyl chains.

Hypothetical Surfactant Synthesis from this compound

The presence of a reactive hydroxymethyl group and an activatable aromatic ring on the this compound molecule allows for its conversion into various types of surfactants.

Anionic Surfactant: Sodium (2,4-Bis(decyloxy)benzyl) Sulfate

Anionic surfactants can be synthesized by introducing a negatively charged functional group. In this case, the primary alcohol can be sulfated to yield a sulfate surfactant.

Experimental Protocol: Sulfation of this compound

-

Dissolution: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Sulfating Agent: Slowly add a sulfating agent, such as a sulfur trioxide pyridine complex or chlorosulfonic acid, to the cooled solution with vigorous stirring. The molar ratio of the sulfating agent to the alcohol should be approximately 1.1:1.

-

Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature, stirring for an additional 12-24 hours.

-

Neutralization: Quench the reaction by slowly adding it to a cold aqueous solution of sodium hydroxide or sodium carbonate to neutralize the resulting sulfuric acid ester and form the sodium salt.

-

Purification: The resulting anionic surfactant can be purified by extraction with a suitable organic solvent to remove unreacted starting material, followed by recrystallization or chromatography.

Cationic Surfactant: (2,4-Bis(decyloxy)benzyl)trimethylammonium Chloride

Cationic surfactants can be generated by converting the hydroxymethyl group into a quaternary ammonium salt.

Experimental Protocol: Quaternization of this compound

-